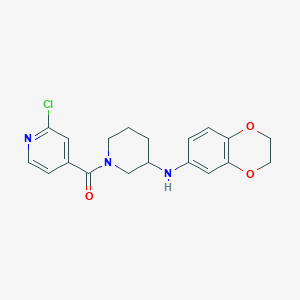
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
説明
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine, commonly known as CINPA1, is a small molecule inhibitor that has shown potential in the field of scientific research. It is a selective inhibitor of the protein called inositol-requiring enzyme 1α (IRE1α), which is a component of the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response mechanism that is activated when cells are subjected to various forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER).
作用機序
CINPA1 works by binding to the ATP-binding site of IRE1α, which prevents the protein from activating the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway. This inhibition of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway has been shown to have therapeutic potential in various disease models.
Biochemical and Physiological Effects:
Studies have shown that CINPA1 has several biochemical and physiological effects. It has been shown to inhibit the splicing of X-box binding protein 1 (XBP1) mRNA, which is a downstream target of IRE1α. This inhibition leads to the downregulation of various 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine genes, which has been shown to have therapeutic potential in various disease models.
実験室実験の利点と制限
One of the main advantages of using CINPA1 in lab experiments is its selectivity for IRE1α. This selectivity allows for the specific inhibition of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway, without affecting other cellular processes. However, one limitation of using CINPA1 is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the use of CINPA1 in scientific research. One area of interest is in the development of more potent inhibitors of IRE1α, which may lead to more effective therapeutic options for various diseases. Another area of interest is in the study of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway in various disease models, which may lead to a better understanding of the role of this pathway in disease pathogenesis. Additionally, the use of CINPA1 in combination with other therapeutic agents may enhance its efficacy in the treatment of various diseases.
科学的研究の応用
CINPA1 has been shown to have potential applications in various areas of scientific research. One of the main areas of interest is in the study of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway and its role in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. CINPA1 has been shown to inhibit the activity of IRE1α, which is a key component of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway. This inhibition has been shown to have therapeutic potential in the treatment of certain diseases.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-18-10-13(5-6-21-18)19(24)23-7-1-2-15(12-23)22-14-3-4-16-17(11-14)26-9-8-25-16/h3-6,10-11,15,22H,1-2,7-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPKMBSATFMMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3815288.png)
![3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3815291.png)
![N-benzyl-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815298.png)
![N-methyl-4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]benzamide](/img/structure/B3815306.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3815312.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3815315.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3815332.png)
![7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815335.png)
![2-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]isonicotinamide](/img/structure/B3815350.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(2-pyridinyl)methanol](/img/structure/B3815358.png)
![[3-(3-methoxybenzyl)-1-(4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3815377.png)
![5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B3815383.png)

![[1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3815397.png)